molecular formula C10H16Cl2N2 B11878646 3-(p-Tolyl)azetidin-3-amine dihydrochloride

3-(p-Tolyl)azetidin-3-amine dihydrochloride

Cat. No.: B11878646
M. Wt: 235.15 g/mol
InChI Key: ZRCSTHNXRZFJLD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(p-Tolyl)azetidin-3-amine dihydrochloride involves several steps. One common method includes the reaction of p-toluidine with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidine ring. The final product is obtained by treating the azetidine derivative with hydrochloric acid to form the dihydrochloride salt . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

3-(p-Tolyl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(p-Tolyl)azetidin-3-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of various complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-(p-Tolyl)azetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the azetidine ring, amine group, and dihydrochloride salt, which confer specific chemical and biological properties .

Properties

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

3-(4-methylphenyl)azetidin-3-amine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;;/h2-5,12H,6-7,11H2,1H3;2*1H

InChI Key

ZRCSTHNXRZFJLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CNC2)N.Cl.Cl

Origin of Product

United States

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